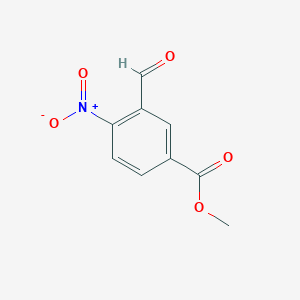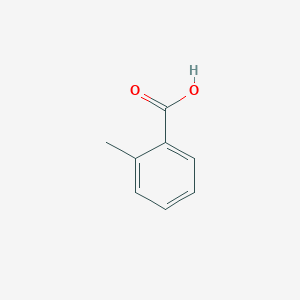
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide, also known as AMN082, is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders. It belongs to the class of compounds called metabotropic glutamate receptor agonists, which are known to modulate the activity of glutamate receptors in the brain. In
Mécanisme D'action
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide acts as a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7), which is predominantly expressed in the brain. Activation of mGluR7 has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can lead to changes in synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in the brain. It has been shown to enhance the release of GABA and reduce the release of glutamate, which can lead to a reduction in excitotoxicity. Excitotoxicity is a process that occurs when there is excessive activation of glutamate receptors, leading to neuronal damage and death. N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has also been shown to enhance synaptic plasticity and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide in lab experiments is its high purity and potency. This makes it suitable for use in a wide range of experiments, including in vivo and in vitro studies. However, one limitation of using N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects. Another limitation is its selectivity for mGluR7, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide. One area of interest is its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, and depression. Another area of interest is its potential use in enhancing cognitive function and memory. Further research is also needed to explore the long-term effects of N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide and its potential side effects. Additionally, there is a need for more research on the development of novel mGluR7 agonists with improved selectivity and potency.
Méthodes De Synthèse
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-6-methylphenol with 2-bromo-5-methyl-3-isoxazolecarboxylic acid, followed by reduction and protection of the resulting compound. The protected compound is then subjected to further reactions to yield N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide. The synthesis method has been optimized to produce high yields of pure N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, and depression. It has been shown to modulate the activity of glutamate receptors in the brain, which are known to play a key role in these disorders. N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has also been studied for its potential use in enhancing cognitive function and memory.
Propriétés
Numéro CAS |
145440-95-5 |
|---|---|
Nom du produit |
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide |
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
N-(2-amino-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-3-5-9(13)11(7)14-12(16)10-6-8(2)17-15-10/h3-6H,13H2,1-2H3,(H,14,16) |
Clé InChI |
ZLIYHUBWUUXMCA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N)NC(=O)C2=NOC(=C2)C |
SMILES canonique |
CC1=C(C(=CC=C1)N)NC(=O)C2=NOC(=C2)C |
Synonymes |
N-(2-amino-6-methyl-phenyl)-5-methyl-oxazole-3-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



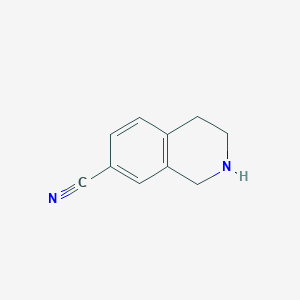

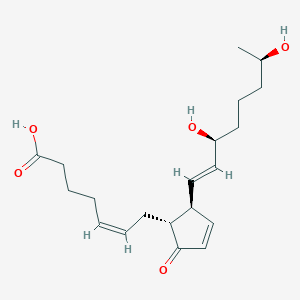
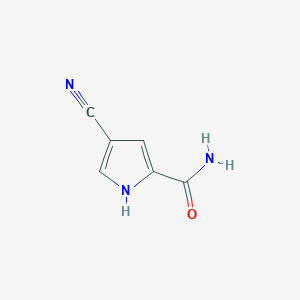


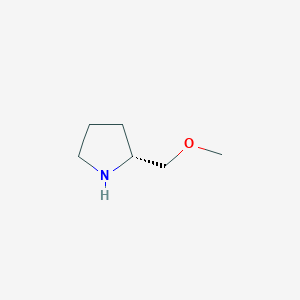
![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)


